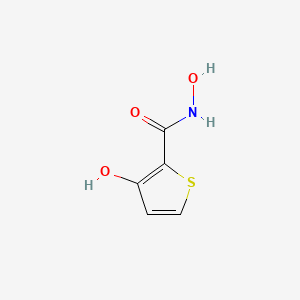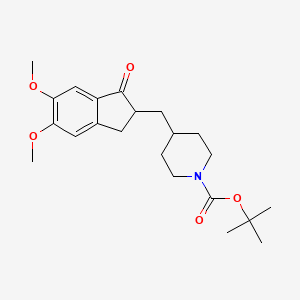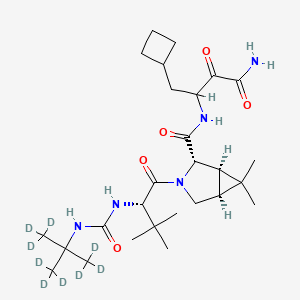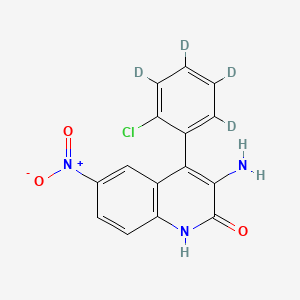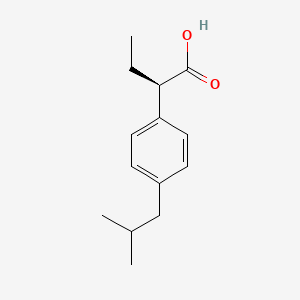
α-Glycerophosphoric Acid-13C3 Bis-cyclohexylammonium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
α-Glycerophosphoric Acid-13C3 Bis-cyclohexylammonium Salt is a stable isotope-labeled compound used primarily in biochemical and proteomics research. It is a derivative of glycerophosphoric acid, where the carbon atoms are labeled with the isotope carbon-13. This compound is often utilized in studies involving metabolic pathways, molecular interactions, and various analytical techniques .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of α-Glycerophosphoric Acid-13C3 Bis-cyclohexylammonium Salt typically involves the reaction of glycerol-13C3 with phosphoric acid under controlled conditions. The resulting glycerophosphoric acid-13C3 is then reacted with cyclohexylamine to form the bis-cyclohexylammonium salt. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product’s quality and isotopic purity. The production is carried out in specialized facilities equipped with the necessary safety and quality control measures .
Chemical Reactions Analysis
Types of Reactions: α-Glycerophosphoric Acid-13C3 Bis-cyclohexylammonium Salt can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The phosphate group can be reduced under specific conditions to form phosphite derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield glycerone phosphate derivatives, while reduction can produce glycerophosphite compounds .
Scientific Research Applications
α-Glycerophosphoric Acid-13C3 Bis-cyclohexylammonium Salt has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and reaction mechanisms.
Biology: Employed in metabolic labeling experiments to trace metabolic pathways and study enzyme kinetics.
Medicine: Utilized in diagnostic imaging and as a tracer in pharmacokinetic studies.
Industry: Applied in the development of new materials and as a standard in quality control processes
Mechanism of Action
The mechanism by which α-Glycerophosphoric Acid-13C3 Bis-cyclohexylammonium Salt exerts its effects involves its incorporation into metabolic pathways. The labeled carbon atoms allow researchers to track the compound’s movement and transformation within biological systems. This enables the study of molecular targets and pathways involved in various biochemical processes .
Comparison with Similar Compounds
Glycerophosphoric Acid: The non-labeled version of the compound, used in similar applications but without the isotopic labeling.
Glycerol-13C3: A precursor in the synthesis of α-Glycerophosphoric Acid-13C3 Bis-cyclohexylammonium Salt, used in metabolic studies.
Phosphoric Acid: A common reagent in the synthesis of various phosphate derivatives
Uniqueness: The primary uniqueness of this compound lies in its isotopic labeling, which allows for precise tracking and analysis in research applications. This makes it a valuable tool in studies requiring detailed metabolic and molecular insights .
Properties
CAS No. |
1346602-89-8 |
|---|---|
Molecular Formula |
C9H22NO6P |
Molecular Weight |
274.227 |
IUPAC Name |
cyclohexanamine;2,3-dihydroxypropyl dihydrogen phosphate |
InChI |
InChI=1S/C6H13N.C3H9O6P/c7-6-4-2-1-3-5-6;4-1-3(5)2-9-10(6,7)8/h6H,1-5,7H2;3-5H,1-2H2,(H2,6,7,8)/i;1+1,2+1,3+1 |
InChI Key |
KRPIJKAIDSXSIO-BURVIEGVSA-N |
SMILES |
C1CCC(CC1)N.C(C(COP(=O)(O)O)O)O |
Synonyms |
1,2,3-Propanetriol-13C3 1-(Dihydrogen Phosphate) Cyclohexanamine; Sα-Glycerophosphate-13C3 Cyclohexylamine Salt; Glycerol-13C3 3-Phosphate Dicyclohexylammonium Salt; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


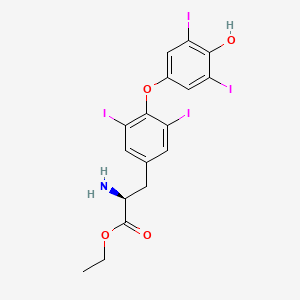
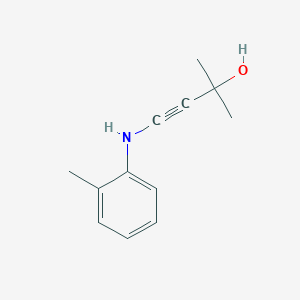
![(1R)-1-Isopropyl-3-azabicyclo[3.1.0]hexane](/img/structure/B585495.png)
![4-[(2E)-5-(1,3,2-dithiarsolan-2-yl)-2-[(E)-3-[5-(1,3,2-dithiarsolan-2-yl)-3,3-dimethyl-1-(4-sulfobutyl)indol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B585496.png)
![4-[[(2S)-6-[[2-(tert-butylamino)acetyl]amino]-8-(dimethylamino)-5-hydroxy-4-oxo-2,3-dihydro-1H-naphthalen-2-yl]methyl]-2,5-dihydroxy-3,6-dioxocyclohexa-1,4-diene-1-carboxamide](/img/structure/B585500.png)
